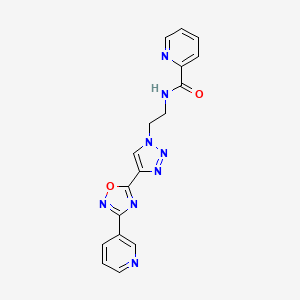

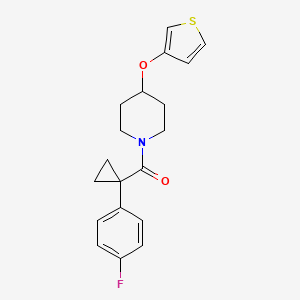

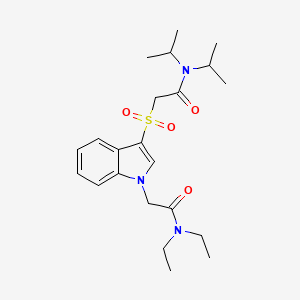

![molecular formula C22H19N5O B2506679 4-[4-(Benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 452293-88-8](/img/structure/B2506679.png)

4-[4-(Benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-[4-(Benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine" is a derivative of the 1,3,5-triazino[1,2-a]benzimidazole class, which has been the subject of various studies due to its biological activity and potential applications in medicinal chemistry. The core structure of this compound is characterized by the fusion of triazine and benzimidazole rings, which can be modified to yield derivatives with varying properties and activities .

Synthesis Analysis

The synthesis of related triazinobenzimidazole derivatives typically involves cyclization reactions. For instance, 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles have been synthesized through a cyclocondensation reaction between 2-guanidinobenzimidazole and heteroaromatic aldehydes . Similarly, the synthesis of 5,7-disubstituted imidazo[5,1-f][1,2,4]triazin-4-amines, which share a similar triazine core, was achieved through linear and convergent synthetic strategies . These methods provide a framework for the synthesis of the compound , suggesting that a similar approach could be employed for its preparation.

Molecular Structure Analysis

The molecular structure of triazinobenzimidazole derivatives has been studied using various spectroscopic techniques, including NMR, IR, and UV/Vis spectroscopy. X-ray diffraction has been used to determine the crystal and molecular structure of a related compound, revealing the presence of tautomeric forms and the delocalization within the triazinobenzimidazole moiety . This information is crucial for understanding the molecular structure of "4-[4-(Benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine" and predicting its behavior in different environments.

Chemical Reactions Analysis

The chemical reactivity of triazinobenzimidazole derivatives is influenced by the presence of substituents on the core structure. For example, the introduction of aryl groups at specific positions can lead to highly selective A2B adenosine receptor antagonists . The benzyloxy group in the compound of interest is likely to affect its reactivity and interaction with biological targets. Additionally, the prototropic tautomerism observed in dihydro analogs of this class of compounds suggests that the compound may exist in different tautomeric forms, which could influence its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazinobenzimidazole derivatives are determined by their molecular structure and substituents. These compounds have been found to inhibit the activity of mammalian dihydrofolate reductase, with varying degrees of potency depending on the specific substituents present . The introduction of a benzyloxy group could potentially enhance the lipophilicity of the compound, which may affect its solubility, stability, and ability to cross biological membranes.

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

One significant application of this compound is in cancer research. A study by Hranjec, Pavlović, and Karminski-Zamola (2012) synthesized novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, including a variant of the compound . These compounds demonstrated antiproliferative activity in vitro on several human cancer cell lines, indicating potential as cancer therapeutics (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Synthetic Routes and Transformations

The compound has also been the focus of chemical synthesis studies. Kharaneko, Pekhtereva, and Kharaneko (2021) described a synthetic route to related compounds, demonstrating the versatility and potential transformations of this chemical class, which could be useful in the development of new pharmaceuticals or materials (Kharaneko, Pekhtereva, & Kharaneko, 2021).

Microwave-Assisted Synthesis

Dolzhenko, Chui, and Dolzhenko (2006) explored the microwave-assisted synthesis of similar compounds, indicating a method for potentially more efficient and scalable production of these chemicals, which is essential for pharmaceutical and industrial applications (Dolzhenko, Chui, & Dolzhenko, 2006).

Antimicrobial Activity

In a study by Padalkar, Gupta, Phatangare, Patil, Umape, and Sekar (2014), derivatives of benzimidazole, which include compounds structurally related to 4-[4-(Benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine, were synthesized and showed promising broad-spectrum antimicrobial activity (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014).

Dihydrofolate Reductase Inhibition

The compound and its variants have been tested for their inhibitory activity against mammalian dihydrofolate reductase, an enzyme involved in cell growth and division. This activity suggests potential therapeutic applications in diseases characterized by abnormal cell proliferation, such as cancer (Dolzhenko, Chui, & Dolzhenko, 2007).

Eigenschaften

IUPAC Name |

4-(4-phenylmethoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O/c23-21-25-20(27-19-9-5-4-8-18(19)24-22(27)26-21)16-10-12-17(13-11-16)28-14-15-6-2-1-3-7-15/h1-13,20H,14H2,(H3,23,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARYCWKUWOUFCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3N=C(NC4=NC5=CC=CC=C5N34)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

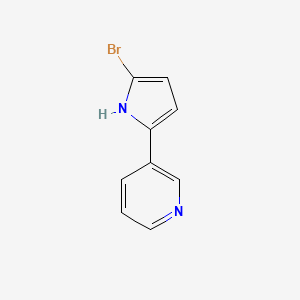

![(2-ethylbenzo[d]thiazol-6-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2506597.png)

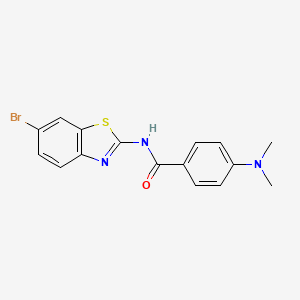

![2-{[(4-Isopropylbenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2506608.png)

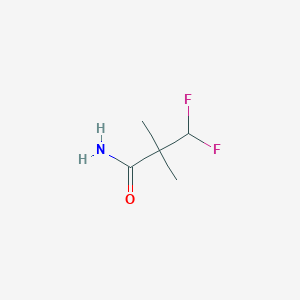

![2-Chloro-N-[(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)methyl]acetamide](/img/structure/B2506609.png)

![1-allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2506614.png)